molecular formula C8H16O B1193912 Cyclooctanol CAS No. 696-71-9

Cyclooctanol

Cat. No.: B1193912
CAS No.: 696-71-9
M. Wt: 128.21 g/mol
InChI Key: FHADSMKORVFYOS-UHFFFAOYSA-N
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Description

Cyclooctanol is a simple cyclic alcohol with the chemical formula C₈H₁₆O. It is a colorless liquid with a distinctive odor often described as minty or camphor-like. This compound belongs to the larger class of cycloalkanols and is notable for its unique chemical structure and various applications in industrial processes .

Preparation Methods

Chemical Reactions Analysis

Cyclooctanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyclooctanol can be compared with other cyclic alcohols such as cyclohexanol and cyclopentanol:

Uniqueness of this compound: this compound’s eight-membered ring structure provides it with unique chemical properties, making it particularly valuable in specific industrial applications such as the synthesis of fragrances and plasticizers .

Comparison with Similar Compounds

  • Cyclohexanol
  • Cyclopentanol
  • Cyclooctanone

Cyclooctanol’s distinct structure and versatile applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

cyclooctanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADSMKORVFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219875
Record name Cyclooctanol
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Molecular Weight

128.21 g/mol
Source PubChem
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CAS No.

696-71-9
Record name Cyclooctanol
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Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Record name Cyclooctanol
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Record name Cyclooctanol
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
Quantity
2 mmol
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reactant
Reaction Step One
Quantity
4 mmol
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 17% and cyclooctanone at a selectivity of 46%, at a cyclooctcane conversion rate of 53%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
Customer
Q & A

Q1: What is the molecular formula and weight of cyclooctanol?

A1: this compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including:* Infrared (IR) Spectroscopy: This technique helps identify functional groups and reveals characteristic C-O and O-H stretching vibrations in this compound. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR studies provide insights into the structure and dynamics of this compound. [, , , , ] * Neutron Scattering: This technique has been used to study the dynamics of this compound in its plastic crystalline phases. [, , ]

Q3: What is known about the dissolution and solubility of this compound?

A3: Studies have investigated the dissolution rate and solubility of this compound in various media, particularly focusing on its behavior in water. Research on its partial molar volume at infinite dilution in water provides insights into its interactions with water molecules. []

Q4: Is this compound compatible with other materials?

A4: this compound exhibits good compatibility with various materials, as demonstrated by its use in polymer synthesis. For example, it has been successfully used as an initiator in the "graft-from" polymerization of d,l-lactide from hydroxyapatite nanocrystals, resulting in the formation of hydroxyapatite/polyester nanografts. [] This highlights its potential as a building block in material science applications.

Q5: How does this compound behave under high pressure?

A5: Studies using the transient hot-wire method have explored the thermal conductivity, heat capacity, and phase diagram of this compound under high pressure. [] This research identified a new solid phase (III) characterized as a normal crystal phase, contrasting with the other solid phases (I, II, IV, V), which are plastic crystal phases.

Q6: What happens to this compound during solidification?

A6: Dielectric relaxation studies have revealed that this compound undergoes structural changes upon solidification. [] The magnitude of its first dispersion region in dielectric measurements increases during the transition from a liquid to a solid state, suggesting a shift from linear chain polymers to chain dimers and trimers.

Q7: Can this compound be used in catalytic reactions?

A7: While this compound itself is not a catalyst, it plays a crucial role in understanding catalytic processes. Research has explored its use as a model substrate in oxidation reactions involving catalysts like polyoxometalates and N-bromosuccinimide. [, ] These studies provide valuable insights into the reaction mechanisms, kinetics, and selectivity of these catalysts in oxidizing secondary alcohols.

Q8: Are there any specific applications for this compound in organic synthesis?

A8: Yes, this compound serves as a key starting material in the synthesis of diverse cyclooctanoid compounds. For instance, samarium diiodide-induced 8-endo-trig cyclizations utilize this compound derivatives to generate highly substituted benzannulated cyclooctanols. [, , ] These reactions offer valuable routes to complex cyclic structures with potential applications in medicinal chemistry and materials science.

Q9: What about the stereochemistry involved in this compound reactions?

A9: The stereochemistry of reactions involving this compound is a significant aspect explored in several studies. For example, research on samarium diiodide-promoted radical cyclization of seven-membered lactones highlights the selective formation of substituted cyclooctanols via an exo-mode of cyclization. [] This selectivity is further investigated through labeling experiments and neutron diffraction studies, providing valuable insights into the configuration and diastereoselective deuteration of chiral organosamarium intermediates.

Q10: Have there been any computational studies on this compound?

A10: Computational chemistry techniques have played a role in understanding the properties and behavior of this compound. Molecular descriptors and topological indices of cyclooctane derivatives, closely related to this compound, have been investigated. [] These studies utilize computational tools to analyze the molecular structure and predict physicochemical properties, offering insights relevant to drug design and material science applications.

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